2-Phenylpyrrolo[2,1,5-cd]indolizine is a complex organic compound belonging to a class of nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused bicyclic structure that incorporates both pyrrole and indolizine moieties, contributing to its unique chemical properties and reactivity.
This compound can be synthesized through various methods, primarily involving the cycloaddition of suitable precursors. Notably, it has been studied for its pharmacological properties, particularly as a ligand for estrogen receptors, indicating its potential therapeutic applications in treating conditions like osteoporosis .
2-Phenylpyrrolo[2,1,5-cd]indolizine can be classified as:
The synthesis of 2-Phenylpyrrolo[2,1,5-cd]indolizine can be achieved through several methodologies:
The synthetic routes often involve careful control of reaction conditions (temperature, solvent choice) and the use of protecting groups to ensure selectivity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
The molecular structure of 2-Phenylpyrrolo[2,1,5-cd]indolizine features a fused bicyclic framework consisting of:
This unique arrangement contributes to its chemical reactivity and interaction with biological targets.
The molecular formula is typically represented as CHN, with specific structural data derived from spectroscopic analysis confirming the connectivity and stereochemistry.
The reactivity of 2-Phenylpyrrolo[2,1,5-cd]indolizine includes:
Reactions are often carried out under controlled conditions to optimize yields and minimize side products. Mechanistic studies using techniques like kinetic analysis provide insights into the reaction pathways involved.
The mechanism by which 2-Phenylpyrrolo[2,1,5-cd]indolizine exerts its biological effects involves:
Studies demonstrate that this compound protects against bone loss in preclinical models, indicating its potential utility in treating post-menopausal osteoporosis .
Relevant analytical data from spectroscopic methods provide detailed insights into these properties.
The applications of 2-Phenylpyrrolo[2,1,5-cd]indolizine extend across several fields:
2-Phenylpyrrolo[2,1,5-cd]indolizine represents a structurally intricate nitrogen-containing heterocycle that has garnered significant interest in pharmaceutical research due to its unique architecture and bioactivity profile. This tricyclic system integrates features of both pyrrole and indolizine frameworks, creating a conformationally constrained scaffold suitable for targeted molecular interactions. Its emergence as a privileged structure in drug discovery stems from its ability to mimic steroidal frameworks while offering superior synthetic versatility and tunable pharmacological properties [3] [5].
Systematic Name: 2-Phenylpyrrolo[2,1,5-cd]indolizineMolecular Formula: C₁₆H₁₁NAverage Mass: 217.27 g/molCAS Registry Number: 136032 (Parent pyrrolo[2,1,5-cd]indolizine core)IUPAC Name: 2-Phenyl-11-azatricyclo[5.3.1.0⁴,¹¹]undeca-1(10),2,4,6,8-pentaene
Table 1: Fundamental Chemical Identifiers of 2-Phenylpyrrolo[2,1,5-cd]indolizine
Identifier Type | Value |
---|---|
Systematic Name | 2-Phenylpyrrolo[2,1,5-cd]indolizine |
Molecular Formula | C₁₆H₁₁N |
Monoisotopic Mass | 217.0891 Da |
Parent Core CAS | 136032 (PubChem CID) |
Simplified Notation | 2-Phenylcycl[3.2.2]azine |
The compound's nomenclature reflects its complex polycyclic structure. The parent heterocycle, pyrrolo[2,1,5-cd]indolizine (PubChem CID: 136032), consists of a fused tricyclic system where the indolizine core (pyrrolizine) is annulated with an additional pyrrole ring at the cd-bond, creating a bridged nitrogen architecture. The "2-phenyl" designation indicates substitution at the C2 position of this fused system [1] [6]. The structural complexity necessitates specialized naming conventions, with the systematic IUPAC name describing it as an 11-azatricyclic system with specific bond fusion patterns.
This compound belongs to the pyrrolo[2,1,5-cd]indolizine subclass, characterized by a distinctive tricyclic framework featuring:
Table 2: Classification Attributes of 2-Phenylpyrrolo[2,1,5-cd]indolizine
Structural Feature | Classification Role | Chemical Consequence |
---|---|---|
Bridgehead Nitrogen | Defines core electronic properties | Creates electron-deficient regions; hydrogen-bond acceptor capability |
Tricyclic Fusion ([cd] annulation) | Determines ring strain and planarity | Enforces near-planar conformation; limits rotational freedom |
10π-Electron System | Governs aromatic character | Enhances stability; enables π-stacking interactions |
C2-Phenyl Substitution | Modifies electron distribution | Introduces steric bulk; allows additional π-interactions |
The 2-phenyl derivative serves as the fundamental pharmacophore for a broad class of bioactive analogs. Substitutions on the phenyl ring (particularly para-position) and modifications at the C1, C4, and C7 positions of the tricyclic core yield compounds with diverse pharmacological profiles while retaining this essential classification [5] [6].
The investigation of pyrrolo[2,1,5-cd]indolizines spans over a century, marked by periods of fundamental chemical exploration followed by targeted pharmacological development:
Foundational Chemistry (Pre-1990s): The earliest scientific encounter with indolizines dates to 1890 when Angeli first described the core structure. However, substantive progress began in 1906 when Scholtz achieved the first synthesis of the unsubstituted pyrrolo[2,1,5-cd]indolizine through intramolecular oxidative cyclization methodologies. This established the initial synthetic precedent for constructing this complex ring system, though applications remained unexplored [2]. Subsequent decades witnessed incremental synthetic refinements, including thermally-induced cyclizations of functionalized pyridine precursors (e.g., thermolysis of 3-(2-pyridyl)propan-1-ol at 280°C over Pd/C), but yields remained modest (<50%) and the chemistry was primarily of theoretical interest [2] [4].
Bioactivity Renaissance (1990s-2000s): A transformative shift occurred in the late 1990s when researchers at Novo Nordisk identified the 2-aryl-pyrrolo[2,1,5-cd]indolizine framework as a novel non-steroidal estrogen receptor (ER) ligand. This discovery catalyzed intensive structure-activity relationship (SAR) campaigns. Key among these was the development of NNC 45-0095 (1-Ethyl-2-(4-hydroxyphenyl)pyrrolo[2,1,5-cd]indolizine), reported in 2000, which exhibited nanomolar ER binding affinity (IC₅₀ = 9.5 nM) and demonstrated in vivo efficacy in protecting against ovariectomy-induced bone loss in murine models – a hallmark of potential anti-osteoporosis agents [5]. This compound became the archetype for subsequent derivatives.
Structural Diversification Era (Post-2000): Building on NNC 45-0095, extensive SAR exploration ensued, documented in seminal publications and patents. Researchers systematically modified:
Table 3: Key Historical Milestones in Pyrrolo[2,1,5-cd]indolizine Research
Time Period | Key Advancement | Significance |
---|---|---|
1890 | Angeli's initial description of indolizine | First recognition of core structure |
1906 | Scholtz's pioneering synthesis | Established fundamental synthetic route |
Mid-20th Century | Thermal cyclization methodologies (e.g., 3-(2-pyridyl)propan-1-ol cyclization) | Improved synthetic accessibility |
Late 1990s | Identification of ER-binding capability | Discovery of pharmacological relevance |
2000 | Development of NNC 45-0095 | First high-affinity ER ligand (IC₅₀ = 9.5 nM) |
2000 | US Patent 6,080,754 (Novo Nordisk) | Protected key derivatives with therapeutic claims |
Early 2000s | Di-hydroxy derivatives (6e, 6f) | Achieved estradiol-like potency |
2011 | Consecutive cycloaddition/cyclization strategy | Enabled stereoselective complex analogs |
The trajectory of 2-phenylpyrrolo[2,1,5-cd]indolizine research exemplifies the transition from fundamental heterocyclic chemistry to targeted therapeutic agent development. Current investigations continue to explore its utility as a rigid scaffold for diverse receptor targets beyond estrogen modulation, leveraging its unique topographical and electronic properties [3] [5] [6].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2